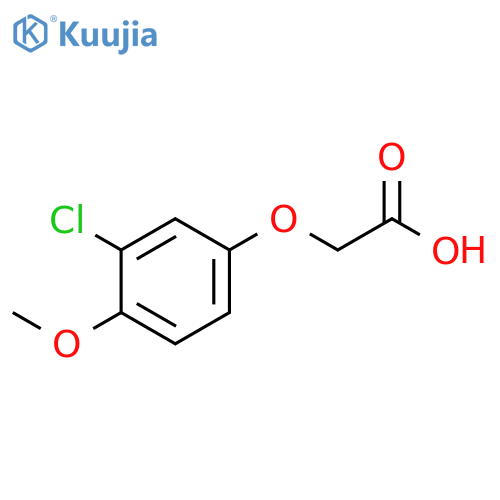Cas no 189956-24-9 (2-(3-chloro-4-methoxyphenoxy)acetic acid)
2-(3-クロロ-4-メトキシフェノキシ)酢酸は、有機合成および農薬中間体として重要な化合物です。この化合物は、フェノキシ酢酸骨格にクロロ基とメトキシ基が導入された構造を持ち、高い反応性と選択性を示します。特に、除草剤や植物成長調整剤の原料として有用であり、優れた生物活性を発揮します。その化学的安定性と溶解性のバランスが良好なため、工業的な製造プロセスにも適しています。また、官能基の特性を活かした誘導体合成の出発物質としても広く利用されています。

189956-24-9 structure
商品名:2-(3-chloro-4-methoxyphenoxy)acetic acid
2-(3-chloro-4-methoxyphenoxy)acetic acid 化学的及び物理的性質
名前と識別子
-
- Acetic acid, 2-(3-chloro-4-methoxyphenoxy)-
- 2-(3-chloro-4-methoxyphenoxy)acetic acid
- EN300-1984417
- SCHEMBL7489395
- OMMITWGGPIYPLG-UHFFFAOYSA-N
- 3-Chloro-4-methoxyphenoxyacetic acid
- 189956-24-9
-
- インチ: 1S/C9H9ClO4/c1-13-8-3-2-6(4-7(8)10)14-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
- InChIKey: OMMITWGGPIYPLG-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)COC1=CC=C(OC)C(Cl)=C1
計算された属性
- せいみつぶんしりょう: 216.0189365g/mol
- どういたいしつりょう: 216.0189365g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- 密度みつど: 1.349±0.06 g/cm3(Predicted)
- ふってん: 359.2±27.0 °C(Predicted)
- 酸性度係数(pKa): 3.14±0.10(Predicted)
2-(3-chloro-4-methoxyphenoxy)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1984417-1.0g |
2-(3-chloro-4-methoxyphenoxy)acetic acid |
189956-24-9 | 1g |
$842.0 | 2023-06-02 | ||
| Enamine | EN300-1984417-0.05g |
2-(3-chloro-4-methoxyphenoxy)acetic acid |
189956-24-9 | 0.05g |
$707.0 | 2023-09-16 | ||
| Enamine | EN300-1984417-2.5g |
2-(3-chloro-4-methoxyphenoxy)acetic acid |
189956-24-9 | 2.5g |
$1650.0 | 2023-09-16 | ||
| Enamine | EN300-1984417-5g |
2-(3-chloro-4-methoxyphenoxy)acetic acid |
189956-24-9 | 5g |
$2443.0 | 2023-09-16 | ||
| Enamine | EN300-1984417-0.1g |
2-(3-chloro-4-methoxyphenoxy)acetic acid |
189956-24-9 | 0.1g |
$741.0 | 2023-09-16 | ||
| Enamine | EN300-1984417-0.5g |
2-(3-chloro-4-methoxyphenoxy)acetic acid |
189956-24-9 | 0.5g |
$809.0 | 2023-09-16 | ||
| Enamine | EN300-1984417-10g |
2-(3-chloro-4-methoxyphenoxy)acetic acid |
189956-24-9 | 10g |
$3622.0 | 2023-09-16 | ||
| Enamine | EN300-1984417-10.0g |
2-(3-chloro-4-methoxyphenoxy)acetic acid |
189956-24-9 | 10g |
$3622.0 | 2023-06-02 | ||
| Enamine | EN300-1984417-0.25g |
2-(3-chloro-4-methoxyphenoxy)acetic acid |
189956-24-9 | 0.25g |
$774.0 | 2023-09-16 | ||
| Enamine | EN300-1984417-5.0g |
2-(3-chloro-4-methoxyphenoxy)acetic acid |
189956-24-9 | 5g |
$2443.0 | 2023-06-02 |
2-(3-chloro-4-methoxyphenoxy)acetic acid 関連文献
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
189956-24-9 (2-(3-chloro-4-methoxyphenoxy)acetic acid) 関連製品
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
